1-[2-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride
Overview
Description
1-[2-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethoxy group, and a phenyl group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[2-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the piperidine derivative, followed by the introduction of the ethoxy groups and the phenyl group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
1-[2-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace the ethoxy groups. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[2-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving cell signaling and receptor binding due to its ability to interact with specific molecular targets.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of neuropharmacology and pain management.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to changes in cell signaling pathways, influencing various physiological processes .
Comparison with Similar Compounds
1-[2-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride can be compared with other similar compounds, such as:
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: This compound has a similar piperidine and phenyl structure but lacks the ethoxy groups.
1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one: This compound is closely related but differs in the position of the ethoxy groups. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-[2-(2-piperidin-1-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-2-17(20)16-8-4-5-9-18(16)22-15-14-21-13-12-19-10-6-3-7-11-19;/h4-5,8-9H,2-3,6-7,10-15H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTGVGDHGHZLCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCOCCN2CCCCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.